1H NMR and 13C NMR spectrum of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
1H NMR and 13C NMR spectrum of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-16-2).[1][2][3] By dissecting the molecule into its constituent functional groups—the p-methoxyphenyl system and the dihydro-1,3-thiazine heterocyclic core—we will predict and interpret the chemical shifts, coupling constants, and signal multiplicities. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering both a predictive framework and a practical guide to spectral interpretation for this class of compounds.
Molecular Structure and NMR-Active Nuclei
The foundational step in NMR spectral interpretation is a thorough analysis of the molecule's structure to identify unique proton and carbon environments.
Caption: Molecular substructures of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
The molecule possesses two primary domains:
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The Saturated Heterocycle: The 5,6-dihydro-4H-1,3-thiazin-2-amine ring contains three distinct methylene (CH₂) groups at positions C4, C5, and C6, and an exocyclic amine proton (NH). The carbons and protons at each position are influenced by adjacent nitrogen and sulfur heteroatoms.
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The Aromatic System: The N-(4-methoxyphenyl) group features a para-substituted benzene ring, leading to an AA'BB' system for the aromatic protons, and a chemically distinct methoxy group (OCH₃).
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol ensures high-resolution spectra suitable for structural analysis.
Objective: To prepare a ~10-20 mg/mL solution of the analyte in a suitable deuterated solvent.
Materials:
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N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (5-10 mg)
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Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.5-0.7 mL
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High-precision analytical balance
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5 mm NMR tube (clean and dry)
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Vial and pipette
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Filter (e.g., cotton plug in a pipette)
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
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Solvent Addition: Using a pipette, add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for its ability to solubilize diverse compounds and slow the exchange of labile protons like NH).
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Dissolution: Gently vortex or swirl the vial to ensure the complete dissolution of the sample.
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Transfer: Transfer the solution into the NMR tube. To remove any particulate matter, it is best practice to pass the solution through a small cotton or glass wool plug placed inside a Pasteur pipette during the transfer.
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Analysis: Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for data acquisition. Standard ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC) should be performed.[4][5]
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale & Commentary |
| H2'/H6' (Aromatic) | 7.1 - 7.4 | Doublet (d) | 2H | These protons are ortho to the electron-donating amine group and will appear as a doublet due to coupling with H3'/H5'. Their exact shift is influenced by the electronic nature of the thiazine ring. |
| H3'/H5' (Aromatic) | 6.8 - 7.0 | Doublet (d) | 2H | These protons are ortho to the strongly electron-donating methoxy group, causing significant shielding (upfield shift).[6][7] They appear as a doublet from coupling to H2'/H6'. This characteristic pair of doublets is a hallmark of a para-substituted anisole ring.[8] |
| NH (Amine) | 5.0 - 8.0 | Broad Singlet (br s) | 1H | The chemical shift of this exchangeable proton is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is more likely to be observed as a broader peak. |
| OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 3H | The methoxy group protons are magnetically isolated and thus appear as a sharp singlet. Their chemical shift around 3.8 ppm is highly characteristic.[6][8] |
| H6 (CH₂-N) | 3.3 - 3.6 | Triplet (t) | 2H | This methylene group is directly attached to a nitrogen atom, resulting in significant deshielding. It will appear as a triplet due to coupling with the two adjacent H5 protons. |
| H4 (CH₂-S) | 3.0 - 3.2 | Triplet (t) | 2H | Attached to the sulfur atom, these protons are also deshielded, but typically to a lesser extent than those attached to nitrogen. Coupling with the two H5 protons results in a triplet. |
| H5 (CH₂-C-CH₂) | 1.9 - 2.2 | Multiplet (m) / Pentet | 2H | This central methylene group is coupled to both the H4 and H6 protons (four neighboring protons in total). This will result in a more complex multiplet, often appearing as a pentet (quintet). It is the most shielded (most upfield) of the heterocyclic ring protons. |
¹³C NMR Spectral Analysis: A Predictive Approach
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Commentary |
| C2 (N=C-S) | 155 - 165 | This guanidinic carbon is part of an aminal-thioaminal system (N-C-S) and is double-bonded to an exocyclic nitrogen, making it highly deshielded. Similar carbons in related thiazine systems appear in this region. |
| C4' (Ar C-O) | 154 - 158 | The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield in the aromatic region.[6] |
| C1' (Ar C-N) | 140 - 145 | The aromatic carbon attached to the amine nitrogen. Its chemical shift is deshielded due to the nitrogen attachment but is typically found upfield relative to the C-O carbon. |
| C2'/C6' (Ar CH) | 120 - 125 | The two equivalent aromatic CH carbons ortho to the amine group. |
| C3'/C5' (Ar CH) | 114 - 118 | The two equivalent aromatic CH carbons ortho to the methoxy group. These are the most shielded of the aromatic carbons due to the strong electron-donating effect of the OCH₃ group.[6] |
| OCH₃ (Methoxy) | 55 - 57 | This aliphatic carbon is in a highly consistent and characteristic region for methoxy groups attached to an aromatic ring.[6] |
| C6 (CH₂-N) | 40 - 50 | This aliphatic carbon is deshielded due to its direct attachment to a nitrogen atom. |
| C4 (CH₂-S) | 25 - 35 | The carbon bonded to sulfur is generally found in this region, typically upfield from a carbon bonded to nitrogen. |
| C5 (CH₂-C-CH₂) | 20 - 30 | As an alkyl-type carbon with no direct attachment to a heteroatom, this is expected to be the most shielded (most upfield) carbon signal in the spectrum. |
Structural Verification with 2D NMR Spectroscopy
While 1D NMR provides foundational data, 2D correlation experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive structural proof.
Caption: Predicted key COSY (blue) and HMBC (red) correlations.
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¹H-¹H COSY: This experiment would confirm the connectivity within the thiazine ring, showing a clear correlation between H4↔H5 and H5↔H6. It would also show a correlation between the aromatic protons H2'/H6'↔H3'/H5'.
-
¹H-¹³C HMBC: This powerful experiment reveals long-range (2-3 bond) couplings between protons and carbons. Key expected correlations that would unambiguously confirm the structure include:
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A correlation from the methoxy protons (OCH₃) to the methoxy carbon (C-OCH₃) and the aromatic C4' carbon.
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Correlations from the aromatic H3'/H5' protons to the C1' and C4' carbons.
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A correlation from the H2'/H6' protons to the C4' carbon.
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Conclusion
The ¹H and ¹³C NMR spectra of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine are predicted to exhibit a distinct set of signals that are highly characteristic of its structure. The p-methoxyphenyl group gives rise to a classic AA'BB' pattern and a sharp methoxy singlet in the ¹H spectrum, along with four aromatic and one methoxy signal in the ¹³C spectrum. The dihydrothiazine ring produces three distinct methylene signals, with chemical shifts dictated by their proximity to the nitrogen and sulfur heteroatoms. This in-depth guide, grounded in fundamental NMR principles and data from analogous structures, provides a robust framework for the spectral assignment and structural verification of this compound and related derivatives, serving as a valuable resource for professionals in chemical and pharmaceutical research.
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